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Compound of Interest

Compound Name: Sabizabulin hydrochloride

Cat. No.: B15566203 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dose escalation studies

conducted for Sabizabulin hydrochloride (also known as VERU-111), a novel oral

cytoskeleton disruptor. The information is compiled from preclinical and clinical studies to guide

further research and development.

Mechanism of Action
Sabizabulin is a small molecule that targets tubulin, a key component of microtubules in the

cytoskeleton. Its mechanism involves binding to the colchicine binding site on β-tubulin and a

unique site on α-tubulin, leading to the cross-linking of tubulin subunits.[1][2] This action

disrupts microtubule dynamics, causing depolymerization and fragmentation of the microtubule

network.[1] The consequences of this disruption include:

Mitotic Arrest: Inhibition of mitotic spindle formation, leading to cell cycle arrest in the G2/M

phase and subsequent apoptosis (programmed cell death).[1][2]

Disruption of Intracellular Transport: Interference with microtubule-dependent cellular

processes, including the transport of the androgen receptor (AR) into the nucleus, which is

crucial for prostate cancer cell proliferation.[2][3]

Anti-angiogenic Effects: Inhibition of endothelial cell proliferation and the formation of new

blood vessels that supply tumors.[2]
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Overcoming Drug Resistance: Sabizabulin is not a substrate for P-glycoprotein (Pgp), a

common efflux pump that contributes to multidrug resistance.[2]

Signaling Pathway Diagram
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Caption: Mechanism of action of Sabizabulin targeting microtubule dynamics.
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Preclinical Studies
In preclinical models, Sabizabulin demonstrated potent anti-cancer activity across various

tumor types, including those resistant to taxanes.[1] It has shown low nanomolar inhibition of

cell proliferation and tumor growth, prevention of cancer cell invasion and metastases, and

suppression of angiogenesis.[1] Notably, preclinical studies in mice, rats, and dogs did not

show evidence of liver toxicity, neurotoxicity, or myelosuppression, which are common side

effects of other microtubule-targeting agents.[1]

Clinical Dose Escalation Studies
A multicenter, open-label, Phase Ib/II clinical trial (NCT03752099) was conducted to evaluate

the safety, tolerability, and preliminary efficacy of Sabizabulin in men with metastatic castration-

resistant prostate cancer (mCRPC) who had progressed on at least one androgen receptor-

targeting agent.[1][4]

Phase Ib Study Design
The Phase Ib portion of the study employed a standard 3+3 dose-escalation design to

determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).[1]

[3]

Patient Population: 39 men with mCRPC.[1][4]

Dosing Regimen: Escalating oral daily doses of Sabizabulin, starting from 4.5 mg up to 81

mg.[1][4]

Dosing Schedule: Initially, a 21-day cycle of 7 days on treatment followed by 14 days off.[1]

[5] For patients who tolerated the initial dosing, the schedule was intensified to continuous

daily dosing.[1][6]

Dose-Limiting Toxicity (DLT) Period: The first 4 weeks of treatment.[1]

Experimental Workflow: Phase Ib Dose Escalation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9774054/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9774054/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9774054/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9774054/
https://pubmed.ncbi.nlm.nih.gov/35416959/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9774054/
https://www.urotoday.com/conference-highlights/asco-gu-2022/asco-gu-2022-prostate-cancer/135386-asco-gu-2022-the-role-of-sabizabulin-in-phase-1b-2-clinical-trials-of-men-with-metastatic-castration-resistant-prostate-cancer-who-progressed-on-androgen-receptor-targeting-agents.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9774054/
https://pubmed.ncbi.nlm.nih.gov/35416959/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9774054/
https://pubmed.ncbi.nlm.nih.gov/35416959/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9774054/
https://www.urotoday.com/conference-highlights/asco-2021/asco-2021-prostate-cancer/130096-asco-2021-sabizabulin-veru-111-an-oral-cytoskeleton-disruptor-to-treat-men-with-mcrpc-who-failed-an-androgen-receptor-targeting-agent-2.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9774054/
https://www.cancernetwork.com/view/early-data-in-mcrpc-shows-promise-of-sabizabulin
https://pmc.ncbi.nlm.nih.gov/articles/PMC9774054/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patient Enrollment
(n=39 mCRPC)

3+3 Dose Escalation Cohorts
(4.5 mg to 81 mg)

Initial Dosing:
7 days on / 14 days off

(21-day cycle)

DLT Assessment
(First 4 weeks)

DLT Observed?

Intra-patient Schedule Intensification
(Continuous Daily Dosing)

Tolerated

Escalate to
Next Dose LevelNo

Expand Cohort
(3 more patients)

Yes

Determine MTD & RP2D

Click to download full resolution via product page

Caption: Workflow for the Phase Ib dose-escalation study of Sabizabulin.

Dose Escalation and Safety Data
The MTD was not formally defined in the Phase Ib study.[1][4] However, based on the observed

adverse events, particularly at higher doses, the 63 mg daily dose was selected as the RP2D.

[1]

Dose Level (mg/day) Notable Grade ≥3 Adverse Events

54 Fatigue (11%, n=1)[1]

63
Nausea (7%, n=1), Vomiting (7%, n=1), Fatigue

(7%, n=1)[1]

72
Diarrhea (23%, n=3), Fatigue (8%, n=1),

Nausea (8%, n=1)[1][5]

81 Anemia (33%, n=1), Nausea (33%, n=1)[1]

The most common adverse events at the 63 mg daily dose (combined Phase Ib/II data) were

predominantly Grade 1-2.[4] Grade ≥3 events at this dose included diarrhea (7.4%), fatigue

(5.6%), and elevations in alanine aminotransferase (ALT) and aspartate aminotransferase

(AST) (5.6% and 3.7%, respectively).[4] Importantly, neurotoxicity and neutropenia were not

observed.[1][4]
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Pharmacokinetic Properties
Pharmacokinetic analysis revealed the following properties for Sabizabulin:

Parameter Value Notes

Half-life (T1/2) ~5 hours[1]

Time to Steady State Within 5 days of daily dosing[1]

Effect of High-Fat Meal

Minimal effect on the extent of

bioavailability (AUC0-24h).

Delayed Tmax.[1]

Formulation Comparison

The 32 mg film-coated (FC)

formulation showed similar

bioavailability to the 63 mg

powder-in-capsule (PIC)

formulation.[1]

The Phase 3 VERACITY trial is

using a 32 mg dose of the

improved bioavailability

formulation.[7]

Phase II Study and Preliminary Efficacy
The Phase II portion of the study further evaluated the RP2D of 63 mg administered daily in 41

patients with mCRPC who had no prior chemotherapy.[1][4]

Efficacy at the Recommended Phase II Dose (63 mg/day)
Efficacy data from a combined analysis of patients from both Phase Ib and II who received at

least one cycle of 63 mg or higher on a daily basis (n=55) demonstrated promising antitumor

activity.[1]
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Efficacy Endpoint Result

Objective Response Rate (ORR)

20.7% (6 of 29 patients with measurable

disease), including 1 complete response and 5

partial responses.[1][4]

PSA Declines
29.2% (14 of 48 patients) had PSA declines.[1]

[4]

Median Radiographic Progression-Free Survival

(rPFS)
11.4 months.[1][4]

Durability of Response
Durable responses lasting over 2.75 years were

observed.[1][4]

Protocols
Patient Selection Criteria (Phase Ib/II mCRPC Study)

Inclusion Criteria:

Adult males with histologically confirmed metastatic castration-resistant prostate cancer.

Disease progression on at least one novel androgen receptor-targeting agent (e.g.,

abiraterone, enzalutamide).

Phase Ib allowed for prior taxane chemotherapy, while Phase II did not.[3][4]

Adequate organ function.

Exclusion Criteria:

Known brain metastases.

Significant cardiovascular disease.

Prior treatment with other investigational drugs within a specified timeframe.

Drug Administration Protocol
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Formulation: Sabizabulin administered orally as capsules.

Dosing:

Phase Ib: Dose escalation from 4.5 mg to 81 mg.

Phase II: 63 mg once daily.

Administration: Taken orally with water. The effect of food on absorption is minimal on overall

exposure, but can delay the time to maximum concentration.[1]

Treatment Duration: Continued until disease progression or unacceptable toxicity.

Efficacy and Safety Assessment Protocol
Safety Monitoring:

Regular monitoring of adverse events (AEs) graded according to Common Terminology

Criteria for Adverse Events (CTCAE).

Complete blood counts, serum chemistry, and liver function tests performed at baseline

and regular intervals.

Efficacy Assessment:

Prostate-Specific Antigen (PSA) levels measured every 3-4 weeks.

Radiographic imaging (CT scans and bone scans) performed at baseline and every 8-12

weeks to assess tumor response according to RECIST 1.1 and Prostate Cancer Working

Group 3 (PCWG3) criteria.[1][4]

Conclusion and Future Directions
The dose escalation studies for Sabizabulin have established a favorable safety profile and

demonstrated promising antitumor activity in men with mCRPC. The recommended Phase II

dose was determined to be 63 mg per day, which was well-tolerated and showed durable

responses.[1] These findings have supported the initiation of a Phase III clinical trial,

VERACITY (NCT04844749), to further evaluate the efficacy and safety of Sabizabulin in this
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patient population.[1][8] The Phase III study is utilizing a 32 mg dose of a new formulation with

improved bioavailability.[7] The unique mechanism of action and favorable safety profile,

particularly the lack of neurotoxicity and myelosuppression, position Sabizabulin as a

potentially valuable therapeutic option for patients with advanced prostate cancer.[1][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15566203?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

